AZOBENZENE-2-SULFENYL BROMIDE*
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Overview
Description
Azobenzene-2-sulfenyl bromide: is an organic compound characterized by the presence of an azo group (-N=N-) and a sulfenyl bromide group (-S-Br) attached to the azobenzene structure. This compound is known for its unique chemical properties and reactivity, making it a valuable reagent in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Azobenzene-2-sulfenyl bromide can be synthesized through several methods. One common approach involves the reaction of azobenzene with sulfur bromide (S2Br2) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent decomposition .
Industrial Production Methods: Industrial production of azobenzene-2-sulfenyl bromide follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: Azobenzene-2-sulfenyl bromide undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and thiols, leading to the formation of substituted azobenzene derivatives.
Oxidation Reactions: The sulfenyl bromide group can be oxidized to form sulfonyl derivatives under specific conditions.
Reduction Reactions: The azo group can be reduced to form hydrazo compounds using reducing agents like sodium dithionite.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium dithionite, zinc dust.
Major Products Formed:
- Substituted azobenzene derivatives.
- Sulfonyl azobenzene compounds.
- Hydrazo compounds.
Scientific Research Applications
Azobenzene-2-sulfenyl bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of azobenzene-2-sulfenyl bromide involves its reactivity with nucleophiles and its ability to undergo photoisomerization. The sulfenyl bromide group acts as an electrophile, reacting with nucleophilic sites on target molecules. Additionally, the azo group can switch between trans and cis isomers upon exposure to light, leading to changes in the compound’s chemical and physical properties .
Comparison with Similar Compounds
Azobenzene: Lacks the sulfenyl bromide group but shares the azo group and photoisomerization properties.
Azobenzene-4-sulfenyl chloride: Similar structure but with a sulfenyl chloride group instead of bromide.
Uniqueness: Azobenzene-2-sulfenyl bromide is unique due to the presence of both the azo group and the sulfenyl bromide group, which confer distinct reactivity and photoresponsive properties. This combination makes it a versatile reagent in various chemical and biological applications .
Properties
CAS No. |
2849-62-9 |
---|---|
Molecular Formula |
C12H9BrN2S |
Molecular Weight |
293.18 g/mol |
IUPAC Name |
(2-phenyldiazenylphenyl) thiohypobromite |
InChI |
InChI=1S/C12H9BrN2S/c13-16-12-9-5-4-8-11(12)15-14-10-6-2-1-3-7-10/h1-9H |
InChI Key |
OGLDNEGRIQZFIY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=NC2=CC=CC=C2SBr |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=CC=C2SBr |
2849-62-9 | |
Pictograms |
Acute Toxic |
Origin of Product |
United States |
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